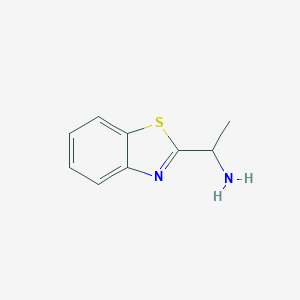

1-Benzothiazol-2-yl-ethylamine

説明

1-Benzothiazol-2-yl-ethylamine is a chemical compound with the molecular formula C9H10N2S and a molecular weight of 178.26 . It is also known by its IUPAC name, 1-(1,3-benzothiazol-2-yl)ethylamine .

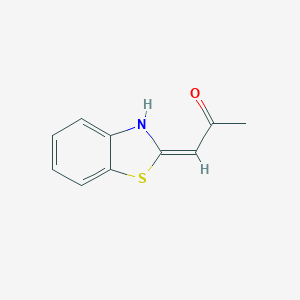

Molecular Structure Analysis

The InChI code for 1-Benzothiazol-2-yl-ethylamine is 1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3 . The SMILES representation is CC(C1=NC2=CC=CC=C2S1)N .Physical And Chemical Properties Analysis

1-Benzothiazol-2-yl-ethylamine has a molecular weight of 178.26 . Further physical and chemical properties are not detailed in the search results.科学的研究の応用

Antiviral Agents

Benzothiazole plays a pivotal role in the design and development of antiviral drugs . It comprises many clinically useful agents and has been used in the development of novel broad-spectrum benzothiazole-based antiviral agents to be used against emerging viral diseases .

Anticancer Activity

Benzothiazole has been reported to show good biological activities ranging from anti-microbial, anti-inflammatory, antibacterial, antitumor to anticancer . It plays an important role in the field of medicinal chemistry and renders an extensive range of biological activities including anti-cancer .

Antibacterial Activity

2-aminobenzothiazoles have shown a wide range of biological activity such as antibacterial activity . They have been used in the synthesis of novel biurets by the conjugation of heterocyclic 2-amino benzothiazole with monosubstituted urea .

Antifungal Activity

Benzothiazole has been reported to show antifungal activity . It is a highly important scaffold for drug development .

Anti-inflammatory Agents

Benzothiazoles have been used as anti-inflammatory agents . They have shown a wide range of biological activity including anti-inflammatory .

Green Chemistry

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They have been used in the synthesis of benzothiazole compounds related to green chemistry .

Enzyme Inhibitors

Benzothiazoles have shown a wide range of biological activity including inhibitors of several enzymes . They have been used in the synthesis of novel biurets by the conjugation of heterocyclic 2-amino benzothiazole with monosubstituted urea .

Antidiabetic Activity

2-aminobenzothiazoles have shown a wide range of biological activity such as antidiabetic activity . They have been used in the synthesis of novel biurets by the conjugation of heterocyclic 2-amino benzothiazole with monosubstituted urea .

Safety and Hazards

将来の方向性

Benzothiazoles, including 1-Benzothiazol-2-yl-ethylamine, have significant potential in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on improving the synthesis of benzothiazoles and developing more potent biologically active benzothiazole-based drugs .

作用機序

Target of Action

1-Benzothiazol-2-yl-ethylamine, a derivative of benzothiazole, has been found to have significant biological activity. The primary targets of this compound are various enzymes and proteins involved in bacterial and viral processes . For instance, it has been reported to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

The compound interacts with its targets, leading to the inhibition of these enzymes and proteins. This inhibition disrupts the normal functioning of the bacteria or virus, thereby exhibiting its anti-bacterial and anti-viral effects . The exact mode of interaction between 1-Benzothiazol-2-yl-ethylamine and its targets is still under investigation.

Biochemical Pathways

The biochemical pathways affected by 1-Benzothiazol-2-yl-ethylamine are those associated with the synthesis and function of the targeted enzymes and proteins. By inhibiting these targets, the compound disrupts the biochemical pathways, leading to the death or inactivation of the bacteria or virus .

Result of Action

The result of the action of 1-Benzothiazol-2-yl-ethylamine is the inhibition of the growth and proliferation of bacteria and viruses. This is achieved through the disruption of essential biochemical pathways, leading to the death or inactivation of these microorganisms .

特性

IUPAC Name |

1-(1,3-benzothiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVJOKQWUUSEEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458666 | |

| Record name | 1-Benzothiazol-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzothiazol-2-yl-ethylamine | |

CAS RN |

177407-14-6 | |

| Record name | 1-Benzothiazol-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-benzothiazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)

![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)

![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)

![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)